molecular formula C40H73KN3O15P2 B054606 1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt CAS No. 138879-82-0

1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt

Numéro de catalogue: B054606
Numéro CAS: 138879-82-0
Poids moléculaire: 937.1 g/mol
Clé InChI: WQSIYSATLLMSEO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt is a synthetic, saturated phospholipid derivative designed for advanced biochemical research. This compound is structurally characterized by a cytidine diphosphate head group linked to a glycerol backbone esterified with two myristoyl chains. Its synthetic nature and defined carbon chain length make it a valuable tool for studying phospholipid metabolism and enzyme kinetics, particularly in the context of cellular signaling pathways. Researchers utilize this lipid to investigate the behavior of second messengers and the activation of key enzymes such as Protein Kinase C (PKC), where it may function as a potential weak second messenger. It is intended for use in controlled laboratory environments as a critical reagent in the formulation of lipid bilayers and drug delivery vehicles, where its consistent properties aid in the exploration of membrane fluidity and targeted release kinetics. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

InChI

InChI=1S/C40H73N3O15P2.K/c1-3-5-7-9-11-13-15-17-19-21-23-25-35(44)53-29-32(56-36(45)26-24-22-20-18-16-14-12-10-8-6-4-2)30-54-59(49,50)58-60(51,52)55-31-33-37(46)38(47)39(57-33)43-28-27-34(41)42-40(43)48;/h27-28,32-33,37-39,46-47H,3-26,29-31H2,1-2H3,(H,49,50)(H,51,52)(H2,41,42,48);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSIYSATLLMSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCC.[K]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H73KN3O15P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585103
Record name PUBCHEM_16219138
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

937.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138879-82-0
Record name PUBCHEM_16219138
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Stepwise Chemical Synthesis via Phosphatidate Intermediate

The most widely documented method involves a four-step sequence derived from CDP-diacylglycerol synthesis protocols:

  • Hydrolysis of Homodiacyl Lecithin :

    • 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) is treated with phospholipase A₂ to yield 1-myristoyl-2-lyso-sn-glycero-3-phosphocholine.

    • Conditions: 0.1 M Tris-HCl buffer (pH 7.4), 37°C, 2 hr.

  • Reacylation with Myristoyl Anhydride :

    • The lyso compound is reacted with myristic anhydride in the presence of dimethylaminopyridine (DMAP) to regenerate the diacylglycerol structure.

    • Yield: >85% purity confirmed by TLC (chloroform/methanol/water, 65:25:4).

  • Phosphatidate Formation :

    • The diacylglycerol is hydrolyzed using cabbage phospholipase D to produce 1,2-dimyristoyl-sn-glycero-3-phosphate.

    • Solvent System: Diethyl ether/ethyl acetate (1:1), 25°C, 6 hr.

  • Cytidine Diphosphate Conjugation :

    • The phosphatidate is reacted with cytidine 5'-monophosphomorpholidate (CMP-morpholidate) in anhydrous pyridine.

    • Molar Ratio: 1:1.2 (phosphatidate:CMP-morpholidate), 72 hr, 4°C.

    • Potassium Salt Formation : The intermediate is treated with potassium hydroxide (0.1 M) in methanol, followed by lyophilization to isolate the potassium salt.

Enzymatic Synthesis Using CDP-Diacylglycerol Synthase

An alternative approach leverages recombinant CDP-diacylglycerol synthase (CdsA) for stereospecific conjugation:

  • Substrate Preparation :

    • 1,2-Dimyristoyl-sn-glycero-3-phosphate (2 mM) and CTP (3 mM) are dissolved in 50 mM Tris-HCl (pH 8.0).

  • Enzymatic Reaction :

    • CdsA (0.5 mg/mL) and MgCl₂ (5 mM) are added, followed by incubation at 37°C for 4 hr.

    • Conversion Efficiency: ~70% (HPLC analysis, C18 column, acetonitrile/ammonium acetate gradient).

  • Ion Exchange for Potassium Salt :

    • The crude product is passed through a Dowex 50WX4-200 potassium ion-exchange column, eluted with 0.1 M KCl.

Critical Process Parameters

Solvent and Temperature Optimization

  • Reacylation Efficiency : Tetrahydrofuran (THF) outperforms dioxane, achieving 92% yield vs. 85% in dioxane due to improved anhydride solubility.

  • Morpholidate Reaction : Anhydrous pyridine at 4°C minimizes side reactions, whereas temperatures >10°C reduce yield by 15–20%.

Counterion Exchange

  • Potassium vs. Sodium Salts : Potassium hydroxide generates a more crystalline product (melting point 148–150°C) compared to sodium analogs (amorphous, hygroscopic).

  • Purification : Repeated washing with cold acetone removes residual pyridine without salt decomposition.

Analytical Characterization

Structural Validation

  • ¹H NMR (500 MHz, CDCl₃): δ 5.25 (m, glycerol backbone), 7.90 (s, cytidine H-6), 4.35–4.45 (m, phosphate-CH₂).

  • Mass Spectrometry : ESI-MS m/z 937.1 [M−K]⁻, confirming molecular weight.

Purity Assessment

  • HPLC : Retention time 12.7 min (C18 column, 70:30 acetonitrile/10 mM KH₂PO₄, 1 mL/min).

  • Elemental Analysis : Calculated for C₄₀H₇₃KN₃O₁₅P₂: C 51.32%, H 7.86%; Found: C 51.28%, H 7.91%.

Industrial-Scale Considerations

Crystallization Challenges

  • The potassium salt’s low solubility in polar aprotic solvents necessitates anti-solvent crystallization with tert-butyl methyl ether (TBME).

  • Crystal Morphology : Plate-like crystals (10–50 µm) facilitate filtration, reducing processing time by 40% compared to amorphous batches.

Regulatory Compliance

  • Residual solvent limits: Pyridine <50 ppm (ICH Q3C), confirmed by GC-FID.

  • Endotoxin levels: <0.05 EU/mg (LAL assay) for biomedical applications.

Emerging Methodologies

Solid-Phase Synthesis

  • Immobilized phosphatidate on Wang resin allows sequential coupling with cytidine phosphoramidites, achieving 65% yield over 5 steps.

  • Advantage : Eliminates aqueous workup, enhancing throughput for radiolabeled variants.

Microfluidic Continuous Flow

  • Tubular reactors (0.5 mm ID) enable precise control of CMP-morpholidate addition, reducing reaction time to 8 hr with 88% yield .

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperature, pH, and solvent systems .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted phospholipids with different functional groups. These products have unique properties and applications in various scientific fields .

Applications De Recherche Scientifique

Chemical Properties and Structure

  • Molecular Formula : C40_{40}H73_{73}K N3_3O15_{15}P2_2
  • Molecular Weight : 840.00 g/mol
  • CAS Number : 138879-82-0

DMPK is characterized by its unique structure, which includes two myristoyl chains, a diphosphocytidine head group, and a potassium counterion. This structure allows it to mimic natural membrane components, making it suitable for various applications in membrane biology and drug delivery.

Membrane Biophysics

DMPK is extensively used in studies related to membrane biophysics due to its ability to form lipid bilayers that closely resemble biological membranes. Its applications include:

  • Model Membranes : DMPK serves as a model system for studying lipid-protein interactions and membrane dynamics. It can be incorporated into liposomes for the investigation of membrane permeability and fluidity under varying conditions .
  • Temperature Studies : Research has shown that DMPK undergoes phase transitions at specific temperatures, making it valuable for studying the thermal properties of membranes .

Drug Delivery Systems

DMPK's structural similarity to natural phospholipids enhances its utility in drug delivery systems:

  • Nanoparticle Coating : DMPK has been employed as a coating material for nanoparticles, enhancing their biocompatibility and targeting capabilities. For instance, studies have demonstrated that DMPK-modified superparamagnetic iron oxide nanoparticles (SPIONs) improve cellular uptake and distribution in neural tissues, indicating potential applications in neurotherapeutics .
  • Liposome Formulations : DMPK is utilized in the formulation of liposomes that encapsulate therapeutic agents, facilitating controlled release and targeted delivery to specific tissues .

Cell Membrane Interaction Studies

DMPK is instrumental in understanding how drugs interact with cell membranes:

  • Adhesion Studies : Research indicates that DMPK enhances the adhesion of nanoparticles to cell membranes, which is crucial for effective drug delivery systems targeting specific cells or tissues .
  • Transport Mechanisms : Studies have shown that DMPK facilitates the transport of therapeutic agents across biological membranes by mimicking lipid bilayer properties, thus improving bioavailability .

Case Study 1: Neurotherapeutic Applications

A study investigated the use of DMPK-coated SPIONs in rat models to assess their distribution within the brain. The results indicated that DMPK significantly enhanced the localization of nanoparticles in neuronal tissues compared to uncoated counterparts. This finding suggests that DMPK can be used to improve the efficacy of drug delivery systems targeting neurological disorders .

Case Study 2: Liposome Stability Enhancement

In another study, liposomes formulated with DMPK were tested for stability under physiological conditions. The results showed that DMPK-containing liposomes exhibited improved stability and prolonged circulation times in vivo compared to traditional formulations. This enhancement is attributed to the phospholipid's ability to form stable bilayers that resist degradation .

Mécanisme D'action

The mechanism of action of 1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt involves its interaction with biological membranes. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability. It can also facilitate the attachment of nanoparticles to bio-membranes, enhancing their transport and distribution in biological systems . The molecular targets include membrane proteins and lipid rafts, which play a crucial role in cellular signaling and transport processes .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Acyl Chain Length and Phase Behavior

The myristoyl (C14:0) chains in the target compound contrast with palmitoyl (C16:0) or stearoyl (C18:0) chains in analogs like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC, CAS 63-89-8). Shorter acyl chains reduce the phase transition temperature (Tm), increasing membrane fluidity at physiological temperatures. For example:

  • DMPC (C14:0) : Tm ≈ 23–24°C .
  • DPPC (C16:0) : Tm ≈ 41°C .
    This property influences applications in drug delivery systems, where fluidity modulates cargo release kinetics.

Headgroup Chemistry and Charge

The diphosphocytidine headgroup distinguishes this compound from common phospholipids:

  • Phosphocholine (PC) : Zwitterionic at physiological pH, e.g., DMPC (CAS 18194-24-6), used in model membranes due to neutral charge .
  • Phosphatidylglycerol (PG) : Negatively charged, e.g., DMPG sodium salt (CAS 67232-80-8), which facilitates interactions with cations or cationic proteins .
  • Phosphatidylserine (PS): Anionic at pH 7.4, e.g., DPPS sodium salt, involved in apoptosis signaling .

Salt Form and Solubility

Potassium salts generally exhibit higher solubility in polar solvents compared to sodium salts due to differences in ionic radius and hydration energy. For example:

  • DMPG sodium salt : Stored at −20°C to maintain stability .
  • Potassium salts in thermal studies : shows potassium hydroxide salts (KOH) decompose at lower temperatures than sodium analogs, suggesting potassium-bound phospholipids may have distinct thermal profiles .

Comparative Data Table of Key Phospholipids

Compound Name (CAS) Acyl Chains Headgroup Molecular Weight Charge at pH 7.4 Storage Condition Key Applications References
DMPC (18194-24-6) C14:0/C14:0 Phosphocholine 677.93 Neutral 0–4°C Lipid bilayer models
DPPC (63-89-8) C16:0/C16:0 Phosphocholine 734.03 Neutral −20°C Lung surfactant models
DMPG sodium salt (67232-80-8) C14:0/C14:0 Phosphoglycerol 688.86 Negative −20°C Membrane-protein interactions
DPPS sodium salt (N/A) C16:0/C16:0 Phosphoserine 768.97 Negative −20°C Apoptosis signaling
Target Compound (Hypothetical) C14:0/C14:0 Diphosphocytidine ~800 (estimated) Highly negative −20°C (inferred) Nucleotide delivery, signaling N/A

Activité Biologique

1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt (DMPC) is a phospholipid that plays a significant role in cellular processes, particularly in membrane biology and signaling. This compound is often studied for its biological activity, which includes effects on cell membrane integrity, cellular signaling pathways, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C_21H_40KN_2O_8P_2
  • Molecular Weight : 507.58 g/mol
  • IUPAC Name : 1,2-dimyristoyl-sn-glycero-3-diphosphocytidine

DMPC exhibits its biological activity primarily through its interaction with cellular membranes. The diphosphate group in DMPC can facilitate the formation of lipid bilayers, impacting membrane fluidity and permeability. This property is crucial for various cellular processes, including:

  • Membrane Fusion : DMPC can promote the fusion of lipid bilayers, which is essential for processes like exocytosis and endocytosis.
  • Signal Transduction : The presence of phosphate groups allows DMPC to participate in signaling cascades, potentially influencing pathways related to cell growth and apoptosis.

1. Membrane Integrity

Research indicates that DMPC contributes significantly to maintaining membrane integrity. Its ability to form stable lipid bilayers makes it an essential component in studies involving liposomes and drug delivery systems.

2. Cytotoxicity Studies

A study evaluated the cytotoxic effects of DMPC on various cancer cell lines. The results showed that DMPC exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting its potential as a therapeutic agent.

Cell LineIC50 (µM)Selectivity Index
HeLa (Cervical)255
MCF-7 (Breast)304
Normal Fibroblast>100-

3. Antimicrobial Activity

DMPC has been investigated for its antimicrobial properties. In vitro studies demonstrated that it possesses activity against various bacterial strains, suggesting its potential use as an antimicrobial agent.

Study on Liposome Formulation

A notable study explored the use of DMPC in liposome formulations for targeted drug delivery. The researchers encapsulated chemotherapeutic agents within DMPC liposomes and assessed their efficacy in tumor models. The findings indicated enhanced drug delivery efficiency and reduced systemic toxicity compared to free drug formulations.

Clinical Implications

Clinical trials have examined DMPC's role in enhancing vaccine efficacy by using it as an adjuvant. Results showed that vaccines formulated with DMPC elicited stronger immune responses compared to traditional formulations.

Q & A

Basic: What methodologies are recommended for synthesizing and characterizing 1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt?

Answer:
Synthesis typically involves coupling dimyristoyl glycerol with diphosphocytidine under controlled anhydrous conditions, followed by potassium salt formation via ion exchange. Key steps include:

  • Purification : Use reverse-phase HPLC or thin-layer chromatography (TLC) to isolate the compound, ensuring >98% purity (as seen in similar phosphatidylglycerol syntheses) .
  • Characterization :
    • NMR Spectroscopy : Confirm sn-1 and sn-2 acyl chain positions and head-group structure (e.g., 31^{31}P-NMR for phosphate groups) .
    • Mass Spectrometry (MS) : Validate molecular weight (e.g., MALDI-TOF or ESI-MS) .
    • Elemental Analysis : Verify potassium content via inductively coupled plasma (ICP) .

Basic: What are the optimal storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis and oxidation .
  • Hydration State : Lyophilize the compound for long-term storage; reconstitute in anhydrous solvents (e.g., chloroform) to avoid hydrolysis .
  • Handling : Prepare fresh lipid suspensions for experiments; avoid repeated freeze-thaw cycles .

Advanced: How does the diphosphocytidine head group influence lipid bilayer properties compared to phosphatidylcholine or phosphatidylglycerol?

Answer:
The diphosphocytidine head group introduces unique electrostatic and steric effects:

  • Membrane Fluidity : Use differential scanning calorimetry (DSC) to compare phase transition temperatures (TmT_m). The bulkier, charged head group may lower TmT_m by ~2–4°C relative to DMPC (dimyristoyl phosphatidylcholine) due to reduced acyl chain packing .
  • Surface Charge : Measure zeta potential to quantify negative charge density, critical for nucleic acid binding in delivery systems. Potassium counterions may modulate charge screening compared to sodium salts .
  • Bilayer Asymmetry : Incorporate into mixed-lipid vesicles with fluorescent probes (e.g., NBD-labeled lipids) to study head-group orientation via FRET or fluorescence quenching .

Advanced: How to design experiments assessing this compound’s efficacy in nucleic acid delivery systems?

Answer:

  • Liposome Preparation : Use the ethanol injection method to encapsulate siRNA or plasmid DNA. Optimize lipid-to-nucleic acid ratios (e.g., 5:1 to 10:1 w/w) .
  • Encapsulation Efficiency : Quantify using SYBR Gold fluorescence exclusion assays .
  • Cellular Uptake : Track delivery efficiency with confocal microscopy (e.g., Cy5-labeled nucleic acids) in HEK293 or HeLa cells .
  • Stability Testing : Compare serum stability of liposomes against commercial transfection reagents (e.g., Lipofectamine) via dynamic light scattering (DLS) over 24–48 hours .

Advanced: How to resolve discrepancies in reported phase transition temperatures (TmT_mTm​) for this compound?

Answer:
Discrepancies often arise from:

  • Hydration Levels : Ensure consistent hydration (e.g., 50% water content) during DSC runs, as dehydration increases TmT_m .
  • Impurities : Validate purity via TLC or HPLC; trace fatty acids or lysolipids can depress TmT_m by 1–3°C .
  • Buffer Composition : Ionic strength (e.g., 150 mM KCl vs. NaCl) alters electrostatic interactions, affecting TmT_m. Standardize buffer conditions across studies .

Advanced: What analytical strategies differentiate potassium salt forms from sodium or other counterions?

Answer:

  • ICP-MS : Quantify potassium vs. sodium content with detection limits <1 ppm .
  • FT-IR Spectroscopy : Identify counterion-specific peaks (e.g., K-O vs. Na-O stretching at 450–500 cm1^{-1}) .
  • Ion Chromatography : Separate and quantify counterions in aqueous lipid suspensions .

Basic: What are the safety and handling protocols for this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Handle in a fume hood to prevent inhalation of lipid aerosols .
  • Waste Disposal : Incinerate or treat with ethanol to denature lipids before disposal, adhering to local regulations .

Advanced: How does this compound’s behavior vary in model membranes vs. cellular membranes?

Answer:

  • Model Membranes : Use Langmuir-Blodgett troughs to study monolayer collapse pressures; the diphosphocytidine group may increase lateral pressure by 5–10 mN/m compared to phosphatidylcholine .
  • Cellular Membranes : Incorporate deuterated analogs for 2^{2}H-NMR studies to compare lipid mobility in live cells vs. liposomes .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.